molecular formula C20H14ClNO3 B10814065 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10814065
M. Wt: 351.8 g/mol
InChI Key: DTNDSZZOGZGEBD-UHFFFAOYSA-N
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Description

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that features a unique structure combining a benzodioxole moiety with a dihydrobenzoquinolinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination to introduce the chloro substituent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinolinone moiety to a more saturated form.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-quinolin-2-one
  • 6-Chloro-1,3-benzodioxole-5-carboxylic acid
  • 3,4-Dihydro-2H-benzo[h]quinolin-2-one

Uniqueness

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both a chloro substituent and a benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNDSZZOGZGEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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